2-Aminobutanamide hydrochloride

Descripción general

Descripción

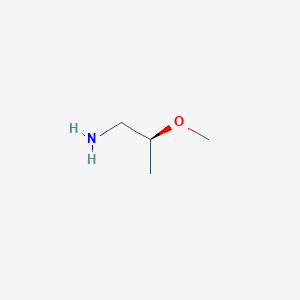

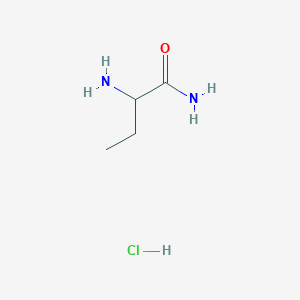

2-Aminobutanamide hydrochloride, also known as (S)-2-Aminobutyramide hydrochloride, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C4H11ClN2O and a molecular weight of 138.60 .

Synthesis Analysis

The synthesis of S-2-aminobutanamide hydrochloride involves several steps . One method involves the ammoniation of methyl 2-bromobutyrate in a methanol-ammonia solution and anhydrous isopropyl alcohol to generate DL-2-aminobutanamide . This is followed by resolution and purification of the product, and finally, the introduction of hydrogen chloride into the crude product to obtain S-2-aminobutanamide hydrochloride . Another method involves using L-threonine as an initial raw material, preparing L-2-aminobutyric acid by using a biotransformation method, and then performing esterification and ammonolysis reaction to obtain the target compound .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CH3CH2CH(NH2)CONH2 · HCl . The compound has a mono-isotopic mass of 138.055984 Da .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 259-263 °C . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned in the search results .

Aplicaciones Científicas De Investigación

Synthesis of Levetiracetam

2-Aminobutanamide hydrochloride is used as a chiral resource in the synthesis of levetiracetam, an important pharmaceutical compound. There are two main synthetic routes utilizing this compound. The first involves a nucleophilic reaction with ethyl 4-bromobutyrate, while the second employs 4-chlorobutyryl chloride for amidation and cyclization. The second route is preferred for industrial applications due to its simplicity and efficiency (Pang Sujuan, 2009).

Chiral Analysis in Pharmaceutical Quality Control

A reverse phase chiral HPLC method has been developed for determining the enantiomeric excess of 2-aminobutanamide in the manufacturing process of levetiracetam. This method is precise, accurate, and robust, making it valuable for quality control in pharmaceutical production (T. Jhansi et al., 2019).

Biocatalytic Production

2-Aminobutanamide is also synthesized biocatalytically using a d-aminopeptidase from Brucella sp., which shows high activity and enantioselectivity. This biocatalytic approach offers an effective strategy for producing (S)-2-aminobutanamide, demonstrating potential for industrial-scale production (Xiao‐Ling Tang et al., 2018).

Development of GABA Uptake Inhibitors

2-Aminobutanamide derivatives have been synthesized and evaluated for their ability to inhibit GABA transport proteins. These studies contribute to the development of new compounds with potential therapeutic applications in conditions like epilepsy (P. Kowalczyk et al., 2014).

Safety and Hazards

2-Aminobutanamide hydrochloride is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, fume, gas, mist, or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Relevant Papers

The relevant papers on this compound include patents that describe the synthesis methods of S-2-aminobutanamide hydrochloride .

Mecanismo De Acción

Target of Action

2-Aminobutanamide hydrochloride is a key intermediate necessary for synthesizing the anti-epileptic chiral drug, namely levetiracetam . .

Mode of Action

It is known to be used in the synthesis of levetiracetam , which suggests it may interact with its targets in a way that contributes to the anti-epileptic effects of the final compound

Biochemical Pathways

As an intermediate in the synthesis of levetiracetam , it may be involved in the biochemical pathways related to the functioning of this drug. Levetiracetam is known to modulate synaptic neurotransmission, but the specific pathways influenced by this compound remain to be determined.

Result of Action

As an intermediate in the synthesis of levetiracetam , its primary role may be to contribute to the structure and function of the final compound, rather than exerting direct effects itself.

Propiedades

IUPAC Name |

2-aminobutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBMIDJFXOYCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89603-48-5 | |

| Record name | 2-aminobutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes for producing 2-Aminobutanamide hydrochloride?

A1: There are two primary synthetic approaches highlighted in the research:

- Starting with L-Threonine: This method utilizes biotransformation to convert L-Threonine into L-2-aminobutyric acid. [] Subsequent esterification and ammonolysis reactions lead to the desired this compound. This approach benefits from the high optical selectivity of biotransformation, resulting in high isomer purity. []

- Synthesizing from Propionaldehyde: This method involves reacting propionaldehyde with ammonia water, ammonium chloride, and sodium cyanide to produce 2-amino butyronitrile. [] Alkaline hydrolysis of the nitrile yields 2-aminobutanamide, which is then reacted with L-tartaric acid to obtain the final L-2-Aminobutanamide hydrochloride. This method is highlighted for its high yield, safety, and cost-effectiveness. []

Q2: How is this compound used in the synthesis of Levetiracetam?

A: Research outlines two main pathways using (S)-2-Aminobutanamide hydrochloride as the chiral starting material for Levetiracetam synthesis: []

- Reaction with 4-chlorobutyryl Chloride: This approach involves reacting (S)-2-Aminobutanamide hydrochloride with 4-chlorobutyryl chloride in the presence of a base and a phase transfer catalyst (specifically PEG-400). [] This method offers advantages as it avoids the formation of diacetylation impurities, resulting in a shorter reaction time and simpler purification compared to the previous method. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5',5''-Bis(4-carboxyphenyl)-2',2'',4',4'',6',6''-hexamethyl-[1,1':3',1'':3'',1'''-quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B3178926.png)

![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)

![(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)